3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide
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Description
3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide is a useful research compound. Its molecular formula is C17H23FN4O and its molecular weight is 318.396. The purity is usually 95%.
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Scientific Research Applications
Applications in Pharmaceutical Development
Compounds structurally related to "3-(4-fluoro-3-methylphenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide" have been studied for their potential in pharmaceutical applications. For example, a compound with a high affinity as an orally active neurokinin-1 (h-NK(1)) receptor antagonist has been identified for its effectiveness in pre-clinical tests related to clinical efficacy in emesis and depression, demonstrating the importance of such molecules in therapeutic applications (Harrison et al., 2001).
Antioxidant and Anticancer Activity
Further research has highlighted the antioxidant and anticancer activities of novel derivatives, indicating the potential of these compounds in treating various diseases. For instance, novel derivatives have been synthesized, exhibiting significant antioxidant activity, and tested against human glioblastoma and triple-negative breast cancer cell lines, identifying highly effective compounds against these cancer types (Tumosienė et al., 2020).
Pharmacokinetics and Metabolism
The pharmacokinetic and metabolism profile of selective androgen receptor modulators (SARMs), which share structural features with the queried compound, provides valuable insights into the development of therapeutic agents for androgen-dependent diseases. These studies offer a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) characteristics crucial for drug development (Wu et al., 2006).
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O/c1-12(2)16(11-22-19-8-9-20-22)21-17(23)7-5-14-4-6-15(18)13(3)10-14/h4,6,8-10,12,16H,5,7,11H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBAXBPJWUSSLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NC(CN2N=CC=N2)C(C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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